Cas no 56485-04-2 (Benzenepropanal, a-oxo-)

Benzenepropanal, a-oxo- structure
Benzenepropanal, a-oxo- structure
Product name:Benzenepropanal, a-oxo-
CAS No:56485-04-2
MF:C9H8O2
MW:148.15862
CID:380389
PubChem ID:333796

Benzenepropanal, a-oxo- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanal, a-oxo-
    • 2-oxo-3-phenylpropanal
    • 2-oxo-3-phenyl-propanal
    • Benzylglyoxal
    • 1-phenyl-2,3-diketopropane
    • 1-Phenyl-propanon-(2)-al-(3)
    • Benzenepropanal,a-oxo
    • phenyl-1,2-propanedione
    • Phenyl-pyruvaldehyd
    • phenyl-pyruvaldehyde
    • Benzyl Glyoxal
    • AKOS006329948
    • AB50241
    • SCHEMBL25169
    • NSC337791
    • 2-Oxo-3-phenyl-propionaldehyde
    • Benzylglyoxal [2-Oxo-2-phenylacetaldehyde]
    • OFMBSIAKTAZWIE-UHFFFAOYSA-N
    • DTXSID00318859
    • NSC-337791
    • 56485-04-2
    • Inchi: InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2
    • InChI Key: OFMBSIAKTAZWIE-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC(=O)C=O

Computed Properties

  • Exact Mass: 148.05200
  • Monoisotopic Mass: 148.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14000
  • LogP: 0.99710

Benzenepropanal, a-oxo- Related Literature

Recommend Articles

Recommended suppliers
atkchemica
(CAS:56485-04-2)Benzenepropanal, a-oxo-
CL9087
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry